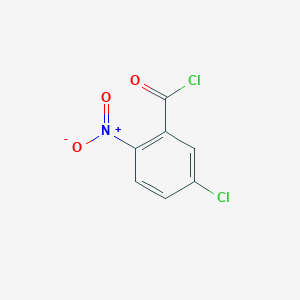

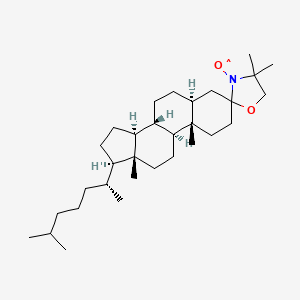

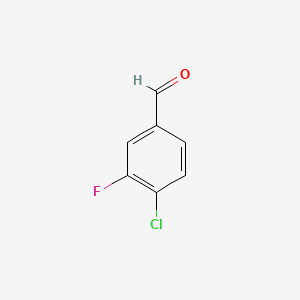

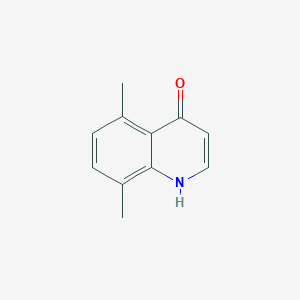

![molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9](/img/structure/B1349830.png)

pyrrolo[1,2-a]quinoxalin-4(5H)-one

概要

説明

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential applications in the field of medicine . It has been found to exhibit great Bruton’s tyrosine kinase (BTK) inhibition potency, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one has been achieved through various methods. One approach involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin, using amidosulfonic acid (NH3SO3) as a solid catalyst in water at room temperature .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxalin-4(5H)-one is characterized by a fused pyrrole and quinoxaline ring system . The presence of nitrogen in the scaffold results in intramolecular electron delocalization .

Chemical Reactions Analysis

The chemical reactions involving pyrrolo[1,2-a]quinoxalin-4(5H)-one are characterized by ring opening and cyclization processes . The proposed pathway leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-one involves an opening of the imidazole ring from the cycloaddition product, followed by a nucleophilic attack of the aminic nitrogen to a proximal carbonyl group and the elimination of a leaving group .

科学的研究の応用

Antineoplastic Activity

Pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been found to possess good antineoplastic activity . This means they can inhibit the development of tumors, making them potentially useful in cancer treatment. The synthesis of these compounds involves the use of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid .

Visible Light-Mediated Synthesis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones can be achieved through a visible light-mediated process . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of these compounds .

Palladium-Catalyzed Oxidative Carbonylation

Pyrrolo[1,2-a]quinoxalin-4(5H)-ones can also be synthesized through a palladium-catalyzed oxidative carbonylation of the C2 position of indole . This methodology provides an efficient way to produce these compounds .

[3 + 2] Cycloaddition

A ytterbium triflate-catalyzed diastereoselective [3 + 2] cycloaddition of quinoxalinones with donor-acceptor cyclopropanes and cyclobutanes can be used to obtain a series of tetrahydropyrrolo-quinoxalinone derivatives . This process yields high diastereoselectivities .

Acid-Catalyzed Rearrangements

New acid-catalyzed rearrangements of quinoxalinones can lead to the formation of benzimidazoles . This process involves the exposure of quinoxalinones to nucleophilic reactants .

Synthesis of Biheterocyclic Systems

The understanding of the methods and mechanisms of the reactions presented in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones can allow synthetic chemists to extend these ideas to other processes in achieving their goals . This can lead to the creation of biheterocyclic systems .

作用機序

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been found to exhibit great BTK inhibition potency . BTK is a promising target in the treatment of B cell malignancies and autoimmune disorders. The development of selective non-covalent BTK inhibitors is an important strategy to overcome the side effects and drug resistance induced by covalent BTK inhibitors .

特性

IUPAC Name |

5H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHQLFBBDHSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372402 | |

| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

CAS RN |

6025-68-9 | |

| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A1: Several synthetic approaches have been developed, including:

- Visible-light-mediated ring opening and cyclization: This method uses aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid under visible light irradiation. []

- Palladium-catalyzed oxidative carbonylation: This approach involves the direct C-H bond carbonylation of the C2 position of indole or pyrrole derivatives using palladium catalysts and carbon monoxide. []

- Diastereoselective [3 + 2] Cycloaddition: This strategy utilizes ytterbium triflate as a catalyst to facilitate the reaction between quinoxalinones and donor-acceptor cyclopropanes. []

- Cycloaddition of Benzimidazolium Ylides with Alkynes: This method involves the reaction of benzimidazolium ylides with activated alkynes, leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a multistep mechanism. []

- Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: This approach utilizes phenyl isocyanate as a carbonyl source for both N-H and C-H carbonylation reactions, allowing for the synthesis of various N-heterocycles, including pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. []

- Denitrocyclization: This reaction involves the cyclization of N-alkyl(or aryl)-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides to form the desired pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. [, ]

Q2: Have any specific biological activities been reported for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A2: Yes, research has shown promising results, particularly in the field of antiviral and anticancer drug discovery.

- Anti-HCV Activity: Certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown potent inhibitory activity against the hepatitis C virus (HCV) in vitro. These compounds were identified through screening and subsequent structure-activity relationship studies, highlighting their potential as antiviral agents. []

- Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have emerged as a novel class of non-covalent BTK inhibitors. BTK plays a crucial role in B cell receptor signaling, making it a promising target for treating various autoimmune diseases and B cell malignancies. []

Q3: Has the structure-activity relationship (SAR) of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives been investigated?

A: While specific SAR data might be proprietary to research groups, the provided abstracts suggest that modifications to the core pyrrolo[1,2-a]quinoxalin-4(5H)-one structure can significantly impact biological activity. For instance, introducing various substituents at different positions on the quinoxalinone ring system or modifying the substituents on the pyrrole ring can influence the potency and selectivity against specific targets like HCV or BTK. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。